Fluo-3

描述

属性

IUPAC Name |

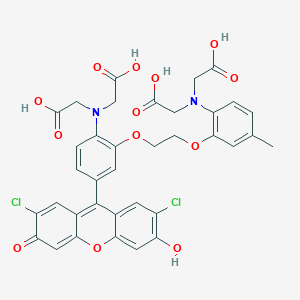

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLGRUXZXMRXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923941 | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123632-39-3 | |

| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluo-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUO-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluo-3 AM: A Technical Guide to the Principles of Intracellular Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fluo-3 acetoxymethyl (AM) ester, a cornerstone fluorescent indicator for measuring intracellular calcium ([Ca²⁺]i). We will delve into its core principles, mechanism of action, quantitative properties, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for professionals utilizing calcium flux assays in research and drug development.

Core Principle and Mechanism of Action

This compound is a highly sensitive and specific fluorescent chelator for calcium ions, developed by Nobel laureate Roger Y. Tsien and his colleagues.[1][2] In its native form, this compound is a salt that cannot passively cross the cell membrane. To facilitate cellular loading, it is chemically modified into this compound AM, an acetoxymethyl ester derivative.[2][3]

The mechanism of detection involves a multi-step process:

-

Cellular Loading: The AM ester group neutralizes the negative charges of the this compound molecule, rendering it lipophilic and membrane-permeant.[3] This allows this compound AM to passively diffuse across the plasma membrane into the cell's cytoplasm.

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action regenerates the carboxylate groups, converting this compound AM back into its active, membrane-impermeant form, this compound. This process effectively traps the indicator within the cytoplasm.

-

Calcium Binding and Fluorescence: The active this compound molecule is a derivative of the calcium chelator BAPTA. In its calcium-free state, this compound is essentially non-fluorescent. Upon binding to intracellular free calcium, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield. This leads to a fluorescence intensity increase of at least 40- to 100-fold.

This compound is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the concentration of intracellular calcium. Unlike ratiometric indicators like Fura-2, this compound does not exhibit a significant shift in its excitation or emission wavelength upon binding to Ca²⁺. Its excitation maximum is compatible with the common 488 nm argon-ion laser line, making it ideal for use in flow cytometry and confocal microscopy.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of the active this compound indicator after intracellular hydrolysis.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 506 nm | |

| Emission Maximum (λem) | 526 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM (in vitro) | |

| ~558 - 898 nM (in situ, cell-dependent) | ||

| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | |

| Molar Extinction Coefficient (ε) | ~86,000 M⁻¹cm⁻¹ at 506 nm | |

| Fluorescence Enhancement | ≥ 40-fold to > 100-fold | |

| Molecular Weight (this compound AM) | 1129.85 g/mol |

Experimental Protocols

This section provides a generalized protocol for loading cells with this compound AM and measuring calcium flux. Optimization of dye concentration, loading time, and temperature is critical and should be determined empirically for each cell type and experimental setup.

Reagent Preparation

-

This compound AM Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C, protected from light and moisture.

-

Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar this compound AM in aqueous loading buffers.

-

Loading Buffer: A buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer (pH 7.2-7.4) is typically used.

-

Probenecid (B1678239) Stock Solution (Optional but Recommended): Prepare a 250 mM stock solution of probenecid in 1 M NaOH and buffer, or use a water-soluble form. Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified this compound from the cells, thereby improving signal stability.

Experimental Workflow: Cell Loading and Measurement

References

An In-Depth Technical Guide to the Fluo-3 Mechanism of Fluorescence Increase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the fluorescence increase of Fluo-3, a widely used fluorescent indicator for intracellular calcium. This document details the photophysical properties of this compound, provides standardized experimental protocols for its application, and visualizes the key mechanisms and pathways involved.

Core Mechanism: Calcium-Induced Conformational Change and Fluorescence Enhancement

This compound is a fluorescent dye that exhibits a dramatic increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺). In its unbound state, this compound is essentially non-fluorescent.[1][2] The underlying mechanism for this significant change is a calcium-induced conformational alteration.

The this compound molecule consists of a fluorophore (fluorescein) linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating group. In the absence of calcium, the electron-rich BAPTA moiety quenches the fluorescence of the fluorescein (B123965) through a process known as photoinduced electron transfer (PeT). Upon binding of a calcium ion, the BAPTA portion of the molecule undergoes a conformational change that inhibits this quenching process. This chelation event effectively "switches on" the fluorescence of the fluorescein, resulting in a significant increase in the quantum yield of the dye.[1] This fluorescence enhancement can be greater than 100-fold.[1][3]

It is important to note that this compound is a single-wavelength indicator, meaning its fluorescence intensity changes upon calcium binding, but its excitation and emission maxima do not shift significantly.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Property | Value (Calcium-Free) | Value (Calcium-Bound) | Reference(s) |

| Excitation Maximum (λex) | ~506 nm | 506 nm | |

| Emission Maximum (λem) | ~526 nm | 526 nm | |

| Quantum Yield (Φ) | Very low | ~0.15 | |

| Molar Extinction Coeff. (ε) | Not specified | ~86,000 M⁻¹cm⁻¹ | |

| Dissociation Constant (Kd) | N/A | ~390 nM |

Experimental Protocols

Cell Loading with this compound AM

The acetoxymethyl (AM) ester form of this compound (this compound AM) is a membrane-permeant version of the dye that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of this compound in the cytoplasm.

Materials:

-

This compound AM stock solution (1-5 mM in anhydrous DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

Protocol:

-

Prepare Loading Solution:

-

Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.

-

For a working solution, mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO.

-

Dilute this mixture into the desired physiological buffer to a final this compound AM concentration of 1-5 µM. The final concentration of Pluronic® F-127 will be approximately 0.02%.

-

If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the this compound AM loading solution to the cells.

-

Incubate for 15-60 minutes at 20-37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Incubation at 37°C may lead to compartmentalization of the dye in organelles.

-

-

Washing:

-

Remove the loading solution and wash the cells several times with fresh, indicator-free buffer (containing probenecid if used during loading) to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound AM.

-

Intracellular Calcium Measurement

Instrumentation:

-

Fluorescence microscope, plate reader, or flow cytometer equipped with appropriate excitation and emission filters for fluorescein (Excitation: ~488 nm, Emission: ~525 nm).

Protocol:

-

Baseline Fluorescence:

-

Measure the baseline fluorescence intensity (F₀) of the loaded cells before stimulation.

-

-

Cell Stimulation:

-

Add the experimental agonist or stimulus to the cells.

-

-

Fluorescence Monitoring:

-

Record the change in fluorescence intensity (F) over time.

-

-

Data Analysis:

-

The change in fluorescence is often reported as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).

-

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound fluorescence increase upon calcium binding.

Experimental Workflow for Intracellular Calcium Measurement

Caption: A typical experimental workflow for using this compound AM.

GPCR-Mediated Intracellular Calcium Signaling Pathway

Caption: GPCR signaling pathway leading to intracellular calcium release.

References

Fluo-3: A Technical Guide to Quantum Yield and Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 is a pivotal fluorescent indicator used for the measurement of intracellular calcium (Ca²⁺), a ubiquitous second messenger involved in a myriad of cellular processes.[1] Developed in the late 1980s by Tsien and colleagues, this compound has become an indispensable tool in fields ranging from neuroscience to pharmacology.[2][3] Its utility is fundamentally rooted in its photophysical properties, primarily its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). An in-depth understanding of these parameters is critical for the accurate quantification and interpretation of intracellular calcium dynamics.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its use, and its application within the context of cellular signaling pathways.

Core Photophysical Properties: The Foundation of Fluorescence

The efficacy of a fluorescent indicator is determined by its ability to absorb light and efficiently convert that energy into a detectable fluorescent signal.[4] Two key parameters quantify this process: the molar extinction coefficient and the fluorescence quantum yield.

-

Molar Extinction Coefficient (ε): This intrinsic property measures how strongly a molecule absorbs light at a specific wavelength.[4] Governed by the Beer-Lambert law, a higher extinction coefficient signifies a greater probability of photon absorption, which is the initial step for fluorescence to occur. The unit for ε is typically M⁻¹cm⁻¹.

-

Fluorescence Quantum Yield (Φ or QY): The quantum yield quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The value of Φ ranges from 0 to 1, where a value closer to 1 indicates higher fluorescence efficiency. In its calcium-free form, this compound is essentially non-fluorescent, but upon binding Ca²⁺, its fluorescence intensity increases approximately 100-fold.

Quantitative Data Summary

The key photophysical and binding properties of this compound are summarized below. These values are crucial for experimental design and data analysis.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~506 nm | Compatible with the 488 nm argon-ion laser line. |

| Emission Maximum (λem) | ~526 nm | Detected using standard FITC filter sets. |

| Molar Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ | At 506 nm, after hydrolysis. |

| Quantum Yield (Φ) | ~0.14 - 0.15 | At saturating Ca²⁺ levels. |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | This relatively low affinity is suitable for measuring transient, high Ca²⁺ concentrations. |

| Fluorescence Enhancement | >100-fold | Upon saturation with Ca²⁺. |

Mechanism of Action and Cellular Loading

This compound is designed to be largely non-fluorescent in the absence of calcium. When intracellular Ca²⁺ levels rise, this compound chelates the ions, leading to a conformational change that results in a dramatic increase in fluorescence emission.

To facilitate its entry into living cells, this compound is available as a membrane-permeant acetoxymethyl (AM) ester. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant this compound free acid within the cytosol, where it can report changes in calcium concentration.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are standard protocols for the characterization and use of this compound.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

This protocol outlines the measurement of ε for the hydrolyzed, Ca²⁺-saturated form of this compound.

Materials:

-

This compound, pentapotassium salt

-

High-purity water or appropriate buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Calcium-saturating buffer (e.g., buffer with 10 mM CaEGTA)

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound in the chosen buffer.

-

Serial Dilutions: Create a series of precise dilutions of the stock solution in the calcium-saturating buffer.

-

Absorbance Measurement: Measure the absorbance of each dilution at the excitation maximum (~506 nm) using the spectrophotometer. Use the calcium-saturating buffer as a blank.

-

Data Analysis: Plot the measured absorbance values against the corresponding molar concentrations.

-

Calculation: According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the plot is equal to the molar extinction coefficient (ε), assuming a path length (l) of 1 cm.

Protocol 2: Cell Loading with this compound AM

This is a general protocol for loading adherent cells with the AM ester of this compound. Optimization for specific cell types may be required.

Materials:

-

This compound AM

-

Anhydrous DMSO

-

Pluronic® F-127 (20% solution in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Probenecid (B1678239) (optional, to inhibit dye leakage)

Procedure:

-

Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. Store desiccated at -20°C.

-

Prepare Loading Solution: On the day of the experiment, dilute the this compound AM stock solution into your chosen physiological buffer to a final working concentration of 1-5 µM.

-

To aid solubilization, first mix the this compound AM stock with an equal volume of 20% Pluronic® F-127 before diluting into the buffer.

-

If dye leakage is an issue, probenecid (1-2.5 mM) can be added to the loading solution.

-

-

Cell Loading: Replace the cell culture medium with the this compound AM loading solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. Incubation at room temperature may reduce dye compartmentalization into organelles.

-

Wash and De-esterification: Wash the cells twice with indicator-free buffer to remove extracellular dye. Incubate for a further 30 minutes to allow for complete de-esterification of the intracellular this compound AM.

-

Imaging: The cells are now ready for fluorescence imaging to monitor intracellular calcium changes.

Application in a Signaling Pathway Context

This compound is frequently used to study signaling pathways that modulate intracellular calcium levels, such as those initiated by G-protein coupled receptors (GPCRs). For example, the activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol, a dynamic process readily visualized with this compound.

Typical Experimental Workflow

A typical calcium imaging experiment involves several key stages, from cell preparation to data analysis. The workflow ensures that cells are properly loaded with the indicator and that the resulting fluorescence signals are accurately captured and interpreted.

Conclusion

This compound remains a cornerstone of intracellular calcium measurement due to its favorable spectral properties, large dynamic range, and compatibility with common instrumentation. A thorough understanding of its molar extinction coefficient and quantum yield is paramount for researchers aiming to perform quantitative fluorescence microscopy. By following standardized protocols and appreciating the chemical principles of the indicator, scientists and drug development professionals can effectively leverage this compound to unravel the complex and vital roles of calcium signaling in health and disease.

References

A Technical Guide to Fluo-3: Calcium Binding Affinity, Kd, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 is a fluorescent indicator widely used for the measurement of intracellular calcium concentration ([Ca²⁺]i).[1] Developed by Roger Tsien and colleagues, it has become an invaluable tool in neuroscience, cell biology, and drug discovery for monitoring calcium signaling in living cells.[1] This technical guide provides an in-depth overview of the calcium binding affinity and dissociation constant (Kd) of this compound, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.

This compound is a visible light-excitable dye, typically excited by the 488 nm argon laser line, with an emission maximum at approximately 526 nm.[2] A key characteristic of this compound is its significant increase in fluorescence intensity—reportedly over 100-fold—upon binding to Ca²⁺.[2][3] In its Ca²⁺-free form, the indicator is essentially non-fluorescent. This large dynamic range provides a high-contrast signal for detecting changes in intracellular calcium.

This compound is commonly introduced into cells as its acetoxymethyl (AM) ester form, this compound AM. The hydrophobic AM ester readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic and Ca²⁺-sensitive this compound molecule in the cytoplasm.

This compound Calcium Binding Affinity and Kd

The dissociation constant (Kd) is a critical parameter that defines the affinity of this compound for calcium ions. It represents the concentration of Ca²⁺ at which half of the indicator molecules are bound to calcium. The Kd value is essential for converting fluorescence intensity measurements into absolute calcium concentrations.

Quantitative Data Summary

The reported Kd for this compound can vary depending on the experimental conditions. It is crucial for researchers to consider these conditions when designing experiments and interpreting results.

| Parameter | Value | Experimental Conditions | Reference |

| Kd (in vitro) | ~390 nM | 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2, 0 to 10 mM CaEGTA | |

| Kd (in vitro) | 450 nM | Cell-free media | |

| Kd (in permeabilized cardiomyocytes) | 558 ± 15 nM | Isolated rabbit ventricular cardiomyocytes | |

| Kd (in intact cardiomyocytes) | 898 ± 64 nM | Isolated rabbit ventricular cardiomyocytes loaded with this compound AM | |

| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | ||

| Emission Wavelength (Ca²⁺-bound) | ~526 nm | ||

| Fluorescence Enhancement | >100-fold | Upon Ca²⁺ binding |

Note: The Kd of this compound is sensitive to several factors, including temperature, pH, ionic strength, viscosity, and the presence of proteins. Consequently, the in situ Kd within a cell is often higher than the in vitro value determined in a buffered solution. For precise quantitative measurements, in situ calibration is highly recommended.

Experimental Protocols

Accurate determination of intracellular calcium concentration using this compound requires careful experimental design and execution. Below are detailed protocols for in vitro and in situ calibration of this compound.

In Vitro Kd Determination using Spectrofluorometry

This protocol allows for the determination of the Kd of this compound in a controlled buffer system.

Materials:

-

This compound, pentapotassium salt

-

Calcium-free buffer (e.g., 10 mM K₂-EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM Ca-EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Spectrofluorometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of this compound in calcium-free buffer. The final concentration for measurement should be in the low micromolar range (e.g., 1 µM).

-

Prepare a series of calcium calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in various ratios.

-

Add a constant amount of the this compound stock solution to each calibration buffer.

-

Measure the fluorescence intensity (F) of each sample using a spectrofluorometer with excitation set to ~506 nm and emission set to ~526 nm.

-

Determine the minimum fluorescence (F_min) by measuring the fluorescence of this compound in the calcium-free buffer (zero Ca²⁺).

-

Determine the maximum fluorescence (F_max) by measuring the fluorescence of this compound in the calcium-saturating buffer.

-

Calculate the Kd using the following equation: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)] By plotting the fluorescence data against the known calcium concentrations, the Kd can be determined through non-linear regression analysis.

In Situ Kd Calibration using Fluorescence Microscopy

This protocol is for determining the Kd of this compound within the cellular environment, which provides a more physiologically relevant value.

Materials:

-

This compound AM

-

Anhydrous DMSO

-

Pluronic® F-127 (optional, to aid in dye loading)

-

Cells of interest cultured on coverslips

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Calcium ionophore (e.g., ionomycin (B1663694) or A23187)

-

Calcium-EGTA calibration buffers (as used in the in vitro protocol)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare a this compound AM stock solution (1-5 mM) in anhydrous DMSO.

-

Prepare a loading solution by diluting the this compound AM stock solution in physiological buffer to a final concentration of 1-5 µM. If using, add Pluronic® F-127 (final concentration ~0.02%) to the loading solution to improve dye solubility.

-

Load the cells by incubating them in the loading solution for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

Wash the cells with fresh physiological buffer to remove extracellular this compound AM.

-

Allow for de-esterification by incubating the cells for an additional 30 minutes in fresh buffer to ensure complete hydrolysis of the AM ester by intracellular esterases.

-

Perform the calibration by sequentially perfusing the cells with the series of calcium-EGTA calibration buffers containing a calcium ionophore (e.g., 5-10 µM ionomycin). The ionophore will equilibrate the intracellular and extracellular Ca²⁺ concentrations.

-

Measure the intracellular fluorescence intensity (F) for each calibration buffer using the fluorescence microscope.

-

Determine F_min by perfusing the cells with the calcium-free buffer containing the ionophore.

-

Determine F_max by perfusing the cells with the calcium-saturating buffer containing the ionophore.

-

Calculate the in situ Kd using the same equation as for the in vitro determination.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Kd Determination

Caption: Workflow for the in vitro determination of this compound's calcium dissociation constant (Kd).

This compound AM Loading and Activation in a Cell

Caption: Mechanism of this compound AM loading and activation within a living cell.

Application of this compound in the IP3-DAG Signaling Pathway

This compound is frequently used to monitor intracellular calcium release triggered by the activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Caption: Use of this compound to measure calcium release in the IP3-DAG signaling pathway.

References

Fluo-3 Calcium Indicator: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral properties and applications of the Fluo-3 calcium indicator. This compound is a widely used fluorescent probe for measuring intracellular calcium concentrations, playing a crucial role in advancing our understanding of cellular signaling and in high-throughput drug screening.[1][2][3][4][5]

Core Spectral and Photophysical Properties

This compound is a visible light-excitable dye, making it compatible with common fluorescence microscopy and flow cytometry instrumentation, particularly those equipped with a 488 nm argon-ion laser. A key characteristic of this compound is its substantial increase in fluorescence intensity—typically over 100-fold—upon binding to Ca²⁺, without a significant shift in its emission wavelength. In its Ca²⁺-free form, this compound is essentially non-fluorescent. This large dynamic range provides excellent contrast for detecting changes in intracellular calcium levels.

The acetoxymethyl (AM) ester form of this compound is membrane-permeant, allowing for straightforward loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive form of this compound within the cytoplasm.

Quantitative Data Summary

The following tables summarize the key quantitative spectral and photophysical properties of the this compound calcium indicator.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~506 nm | Compatible with 488 nm laser lines. |

| Emission Maximum (λem) | ~526 nm | Detected using standard FITC filter sets. |

| Quantum Yield (Φ) | ~0.15 (Ca²⁺-saturated) | A measure of the efficiency of fluorescence. |

| Molar Extinction Coefficient (ε) | ~86,000 cm⁻¹M⁻¹ | Indicates the efficiency of light absorption at the excitation maximum. |

| Dissociation Constant (Kd) for Ca²⁺ | ~325 - 450 nM | Represents the calcium concentration at which half of the indicator is bound. This value can be influenced by intracellular conditions such as pH, temperature, and protein concentration. |

| Fluorescence Intensity Increase | >100-fold | Upon saturation with Ca²⁺. |

Experimental Protocols

Accurate and reproducible measurements of intracellular calcium dynamics using this compound rely on standardized experimental procedures. Below are detailed methodologies for cell loading and fluorescence measurement.

Protocol 1: Cell Loading with this compound AM

This protocol describes the general procedure for loading adherent or suspension cells with the membrane-permeant this compound AM ester.

Materials:

-

This compound AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye leakage)

Procedure:

-

Prepare a this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-5 mM. Store this stock solution at -20°C, protected from light and moisture.

-

Prepare the Loading Buffer:

-

For a final this compound AM concentration of 1-5 µM, dilute the stock solution into the desired physiological buffer (e.g., HBSS).

-

To aid in the dispersion of the nonpolar this compound AM in the aqueous loading medium, the non-ionic detergent Pluronic® F-127 can be added. A common method is to mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer, resulting in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.

-

To reduce the leakage of the de-esterified this compound from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Replace the cell culture medium with the prepared loading buffer containing this compound AM.

-

Incubate the cells for 15-60 minutes at 20-37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Incubation at 37°C may promote dye compartmentalization into organelles, so for cytoplasmic calcium measurements, incubation at room temperature is often recommended.

-

-

Washing: After incubation, wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove any extracellular this compound AM.

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the intracellular this compound AM by cellular esterases. The cells are now ready for fluorescence measurement.

Protocol 2: Fluorescence Measurement and Calcium Imaging

This protocol outlines the general procedure for measuring changes in intracellular calcium using fluorescence microscopy or a microplate reader.

Instrumentation:

-

Fluorescence microscope, confocal microscope, flow cytometer, or fluorescence microplate reader equipped with appropriate filters for fluorescein (B123965) isothiocyanate (FITC).

-

Excitation source (e.g., 488 nm argon-ion laser).

-

Emission detector.

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm. A cutoff filter at ~515 nm is recommended.

-

For microscopy, use a standard FITC filter set.

-

-

Establish a Baseline: Record the basal fluorescence intensity of the this compound-loaded cells before stimulation.

-

Cell Stimulation: Add the experimental agonist or compound of interest to induce a change in intracellular calcium concentration.

-

Data Acquisition: Continuously record the fluorescence intensity over time to monitor the calcium transient.

-

Data Analysis: The change in fluorescence intensity (F) relative to the baseline fluorescence (F₀) is used to represent the change in intracellular calcium concentration. For quantitative measurements, a calibration of the fluorescence signal is required. This is often done by determining the minimum fluorescence (F_min) in the absence of calcium (using a calcium chelator like EGTA) and the maximum fluorescence (F_max) at saturating calcium concentrations (using a calcium ionophore like ionomycin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - F_min) / (F_max - F).

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting signaling pathways that involve changes in intracellular calcium. A common application is the study of G-protein coupled receptor (GPCR) activation, which often leads to the release of calcium from intracellular stores.

Generalized GPCR Signaling Pathway Leading to Calcium Release

References

The Hydrolysis of Fluo-3 AM: A Technical Guide to Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis mechanism of Fluo-3 acetoxymethyl (AM) ester, a critical step for the intracellular measurement of calcium ions (Ca²⁺). Understanding this process is paramount for the accurate application and interpretation of data derived from this compound-based assays in cellular biology, drug discovery, and physiological research.

The Core Mechanism: From Membrane Permeation to Calcium Chelation

This compound AM is a high-affinity, fluorescent chelator for Ca²⁺ that is widely used for monitoring intracellular calcium dynamics.[1][2] In its AM ester form, the molecule is lipophilic and can readily permeate the plasma membrane of living cells. Once inside the cytosol, the transformation from a non-fluorescent, Ca²⁺-insensitive molecule to a highly fluorescent Ca²⁺ indicator is entirely dependent on the enzymatic hydrolysis of its acetoxymethyl ester groups.

This process can be broken down into two key stages:

-

Passive Diffusion: this compound AM, being hydrophobic, passively diffuses across the cell membrane into the cytoplasm.[3]

-

Intracellular Hydrolysis: Within the cell, ubiquitous intracellular esterases, primarily carboxylesterases, cleave the five AM ester groups from the this compound AM molecule.[4][5] This enzymatic action removes the masking acetoxymethyl groups from the carboxylate moieties of the chelator.

The hydrolysis of each AM ester group yields formaldehyde (B43269) and acetic acid as byproducts. The resulting molecule, the free acid form of this compound, is a polyanionic and membrane-impermeant species. This charge difference effectively traps the indicator within the cytoplasm, allowing for the specific measurement of intracellular Ca²⁺ concentrations. The de-esterified this compound is then free to bind to intracellular Ca²⁺, a process that elicits a dramatic increase in its fluorescence intensity (up to 100-fold) upon excitation with light at approximately 506 nm.

dot graph Fluo_3_Hydrolysis_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Fluo3_AM_ext [label="this compound AM\n(Extracellular)", fillcolor="#F1F3F4"]; Cell_Membrane [label="Cell Membrane", shape=septagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluo3_AM_int [label="this compound AM\n(Intracellular)", fillcolor="#F1F3F4"]; Esterases [label="Intracellular\nEsterases\n(e.g., Carboxylesterases)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluo3_free [label="this compound (free acid)\n(Membrane Impermeant)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="5 x Formaldehyde\n5 x Acetic Acid", shape=note, fillcolor="#F1F3F4"]; Ca2_free [label="Intracellular Ca²⁺", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluo3_bound [label="this compound-Ca²⁺ Complex\n(Highly Fluorescent)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

Fluo3_AM_ext -> Cell_Membrane [label="Passive\nDiffusion"]; Cell_Membrane -> Fluo3_AM_int; Fluo3_AM_int -> Esterases [dir=none]; Esterases -> Fluo3_free [label="Hydrolysis"]; Esterases -> Byproducts [style=dashed]; Fluo3_free -> Ca2_free [dir=none]; Ca2_free -> Fluo3_bound [label="Binding"]; Fluo3_free -> Fluo3_bound [label="Binding"]; } Caption: Signaling pathway of this compound AM hydrolysis and calcium binding.

Quantitative Data

Table 1: Spectroscopic and Physicochemical Properties of this compound (Post-Hydrolysis)

| Property | Value | Reference(s) |

| Excitation Wavelength (max) | ~506 nm | |

| Emission Wavelength (max) | ~526 nm | |

| Ca²⁺ Dissociation Constant (Kd) | ~390 - 450 nM | |

| Quantum Yield (Ca²⁺-saturated) | ~0.15 | |

| Fluorescence Intensity Increase | >40-fold |

Table 2: Typical Experimental Parameters for this compound AM Cell Loading

| Parameter | Recommended Range | Reference(s) |

| This compound AM Stock Solution | 1 - 5 mM in anhydrous DMSO | |

| This compound AM Working Concentration | 1 - 5 µM | |

| Pluronic® F-127 Concentration | 0.02% - 0.04% (v/v) | |

| Probenecid (B1678239) Concentration | 1 - 2.5 mM | |

| Incubation Temperature | 20 - 37°C | |

| Incubation Time | 15 - 60 minutes | |

| De-esterification Time | 30 minutes |

Experimental Protocols

General Protocol for Loading Adherent Cells with this compound AM

This protocol provides a general guideline for loading adherent cells. Optimal conditions may vary depending on the cell type.

-

Cell Preparation: Culture adherent cells on a suitable imaging plate or coverslip to the desired confluency.

-

Preparation of Loading Buffer:

-

Prepare a fresh working solution of this compound AM at a final concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS).

-

To aid in the dispersion of the hydrophobic this compound AM, the non-ionic detergent Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.

-

To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid can be included at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with the buffered physiological medium.

-

Add the this compound AM loading buffer to the cells and incubate for 15-60 minutes at 20-37°C, protected from light. Note: Incubation at lower temperatures (e.g., room temperature) can help minimize the compartmentalization of the dye in organelles.

-

-

Washing and De-esterification:

-

After incubation, remove the loading buffer and wash the cells twice with fresh, indicator-free medium (containing probenecid if used during loading).

-

Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the intracellular this compound AM.

-

-

Measurement: Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488-506 nm and emission detection at ~526 nm.

dot graph Experimental_Workflow_Adherent { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Adherent Cells\nin Culture", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Buffer [label="Prepare this compound AM\nLoading Buffer", fillcolor="#F1F3F4"]; Wash1 [label="Wash Cells with\nPhysiological Buffer", fillcolor="#F1F3F4"]; Load [label="Incubate with\nthis compound AM Buffer\n(15-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash Cells with\nIndicator-Free Medium", fillcolor="#F1F3F4"]; Deesterify [label="Incubate for De-esterification\n(30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure [label="Measure Fluorescence\n(Ex: ~506 nm, Em: ~526 nm)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep_Buffer; Prep_Buffer -> Wash1; Wash1 -> Load; Load -> Wash2; Wash2 -> Deesterify; Deesterify -> Measure; } Caption: Experimental workflow for loading adherent cells with this compound AM.

Protocol for Quantifying Intracellular Esterase Activity

This protocol is adapted from methods using Calcein-AM, another substrate for intracellular esterases, and can be used to assess the rate of this compound AM hydrolysis.

-

Cell Preparation: Prepare a suspension of the cells of interest at a known concentration.

-

Loading:

-

Load the cells with this compound AM as described in the general protocol (Section 3.1).

-

At various time points during the incubation (e.g., 5, 10, 15, 30, 45, 60 minutes), take an aliquot of the cell suspension.

-

-

Stopping the Reaction: Immediately place the aliquot on ice and wash the cells with ice-cold, indicator-free buffer to stop further enzymatic activity and remove extracellular this compound AM.

-

Cell Lysis: Lyse the washed cells to release the intracellular contents, including the hydrolyzed this compound.

-

Fluorescence Quantification:

-

Measure the fluorescence of the cell lysate using a fluorometer (Ex: ~506 nm, Em: ~526 nm).

-

To determine the concentration of hydrolyzed this compound, create a standard curve using known concentrations of the this compound potassium salt.

-

-

Data Analysis: Plot the concentration of hydrolyzed this compound against time. The initial slope of this curve will represent the rate of this compound AM hydrolysis in that cell type under the given conditions.

dot graph Esterase_Activity_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Cell Suspension", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load_Cells [label="Load Cells with this compound AM", fillcolor="#FBBC05", fontcolor="#202124"]; Time_Points [label="Take Aliquots at\nDifferent Time Points", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop_Wash [label="Stop Reaction (Ice)\n& Wash Cells", fillcolor="#F1F3F4"]; Lyse [label="Lyse Cells", fillcolor="#F1F3F4"]; Measure_Fluorescence [label="Quantify Fluorescence\nof Lysate", fillcolor="#FBBC05", fontcolor="#202124"]; Standard_Curve [label="Compare to\nthis compound Standard Curve", shape=parallelogram, fillcolor="#F1F3F4"]; Calculate_Rate [label="Calculate Hydrolysis Rate", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Load_Cells; Load_Cells -> Time_Points; Time_Points -> Stop_Wash; Stop_Wash -> Lyse; Lyse -> Measure_Fluorescence; Measure_Fluorescence -> Standard_Curve; Standard_Curve -> Calculate_Rate; } Caption: Workflow for quantifying intracellular this compound AM hydrolysis rate.

References

- 1. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of the dissociation constant of this compound for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Fluo-3: An In-Depth Technical Guide to Live Cell Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 is a fluorescent indicator widely used for the measurement of intracellular calcium (Ca²⁺), a critical second messenger involved in a vast array of cellular processes.[1] Developed by Roger Y. Tsien, this compound has become an invaluable tool in neuroscience, cell biology, and drug discovery for monitoring Ca²⁺ dynamics in living cells.[1][2] Its compatibility with visible light excitation, particularly the 488 nm argon-ion laser line, makes it suitable for use in common laboratory equipment such as confocal microscopes and flow cytometers.[1] This guide provides a comprehensive overview of this compound's properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

This compound is essentially non-fluorescent in its Ca²⁺-free form. Upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold, providing a high-contrast signal for detecting changes in intracellular Ca²⁺ concentration. For live cell applications, this compound is most commonly used as its acetoxymethyl (AM) ester derivative, this compound AM. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the now membrane-impermeant this compound in the cytoplasm where it can report on Ca²⁺ levels.

Quantitative Data Summary

The selection of a calcium indicator is critically dependent on its photophysical and chemical properties. The following tables summarize the key quantitative parameters of this compound for easy comparison.

| Property | Value | Reference |

| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | |

| Emission Wavelength (Ca²⁺-bound) | ~526 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | |

| Fluorescence Intensity Increase | >100-fold | |

| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.15 |

| Reagent | Function | Recommended Concentration |

| This compound AM | Cell-permeable calcium indicator | 1-5 µM |

| Pluronic F-127 | Non-ionic detergent to aid in dye solubilization | 0.02% (w/v) |

| Probenecid (B1678239) | Organic anion-transport inhibitor to reduce dye leakage | 1-2.5 mM |

| Anhydrous DMSO | Solvent for preparing stock solutions | N/A |

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

A primary application of this compound is in monitoring intracellular calcium mobilization following the activation of G-protein coupled receptors (GPCRs). Many GPCRs, upon ligand binding, activate the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. This transient increase in cytosolic Ca²⁺ is readily detected by this compound.

Caption: GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow for a Calcium Flux Assay

The following diagram outlines a typical workflow for a live cell calcium imaging experiment using this compound AM. This workflow is applicable to studies using fluorescence microscopy or a microplate reader.

Caption: Experimental workflow for a this compound calcium flux assay.

Detailed Experimental Protocol: Calcium Flux Assay in Adherent Cells

This protocol provides a detailed methodology for measuring intracellular calcium flux in adherent cells cultured in a 96-well plate.

Materials:

-

Adherent cells of interest

-

96-well black-walled, clear-bottom microplate

-

This compound AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Agonist/stimulus of interest

-

Fluorescence microplate reader or confocal microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~525 nm)

Protocol:

-

Cell Plating:

-

Seed adherent cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) overnight.

-

-

Preparation of Reagent Stock Solutions:

-

This compound AM Stock Solution (1-5 mM): Prepare a stock solution of this compound AM in anhydrous DMSO.

-

Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO.

-

Probenecid Stock Solution (250 mM): Prepare a stock solution of probenecid in a suitable buffer, adjusting the pH as necessary.

-

-

Preparation of this compound Loading Solution (prepare fresh):

-

For each well, you will typically need 100 µL of loading solution.

-

In a suitable tube, mix equal volumes of the this compound AM stock solution and the 20% Pluronic F-127 stock solution.

-

Dilute this mixture into pre-warmed (37°C) physiological buffer (e.g., HBSS) to achieve a final this compound AM concentration of 1-5 µM. The final concentration of Pluronic F-127 will be approximately 0.02%.

-

Add probenecid to the loading solution to a final concentration of 1-2.5 mM to inhibit organic anion transporters and reduce dye leakage.

-

-

Cell Loading:

-

Remove the culture medium from the wells.

-

Gently add 100 µL of the this compound loading solution to each well.

-

Incubate the plate for 15-60 minutes at 20-37°C. Optimal loading time and temperature should be determined empirically for each cell type to maximize signal and minimize compartmentalization.

-

-

Washing and De-esterification:

-

After incubation, gently remove the loading solution.

-

Wash the cells twice with indicator-free buffer (containing probenecid, if used during loading).

-

Add 100 µL of fresh indicator-free buffer to each well.

-

Incubate the plate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound AM within the cells.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence microplate reader or on the stage of the confocal microscope.

-

Set the instrument to the appropriate excitation and emission wavelengths for this compound (Ex: ~488 nm, Em: ~525 nm).

-

Record a baseline fluorescence reading for a set period.

-

Add the desired agonist or stimulus to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀. This normalization helps to account for variations in dye loading between cells or wells.

-

Considerations and Troubleshooting

-

Compartmentalization: Incubation at 37°C can sometimes lead to the sequestration of this compound in organelles such as mitochondria. If cytoplasmic calcium measurements are desired, consider loading at room temperature to minimize this effect.

-

Dye Leakage: The use of probenecid is highly recommended to prevent the leakage of de-esterified this compound from the cells via organic anion transporters.

-

Phototoxicity: Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching, which can affect cell health and signal integrity.

-

Calibration: this compound is a single-wavelength indicator, which makes absolute quantification of intracellular Ca²⁺ concentrations challenging. For more quantitative measurements, ratiometric indicators like Fura-2 may be more appropriate. However, in situ calibration can be performed using ionophores to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.

Conclusion

This compound remains a robust and widely used tool for live cell calcium imaging. Its large dynamic range and compatibility with common instrumentation make it an excellent choice for a variety of applications, from basic research into cellular signaling to high-throughput screening in drug discovery. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into the complex and dynamic world of intracellular calcium signaling.

References

Methodological & Application

Application Notes: Fluo-3 AM Cell Loading Protocol for Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluo-3 is a fluorescent indicator used for the quantification of intracellular calcium ([Ca²⁺]i).[1] Its acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant dye that can be passively loaded into live cells. Once inside the neuron, intracellular esterases cleave the AM groups, trapping the active, polar this compound molecule within the cytoplasm.[1][2][3] The fluorescence of this compound is highly dependent on the concentration of free Ca²⁺, exhibiting a significant increase in fluorescence intensity upon binding to calcium ions.[4] This property makes this compound AM an invaluable tool for studying calcium signaling pathways in neurons, which are fundamental to processes such as neurotransmitter release, synaptic plasticity, and excitotoxicity. This compound is compatible with excitation by the 488 nm argon-ion laser line, with a fluorescence emission maximum at approximately 526 nm.

Mechanism of Action

The loading and activation process of this compound AM is a two-step mechanism. First, the lipophilic this compound AM ester crosses the neuronal plasma membrane. Second, non-specific esterase enzymes present in the neuronal cytoplasm hydrolyze the AM ester groups. This hydrolysis converts the molecule into the membrane-impermeant this compound free acid, which is the Ca²⁺-sensitive form. This process effectively traps the indicator inside the neuron, allowing for the measurement of changes in intracellular calcium concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using this compound AM in neuronal cells. Optimal values may vary depending on the specific neuron type and experimental conditions and should be determined empirically.

| Parameter | Recommended Value | Notes |

| Stock Solution | ||

| This compound AM Concentration | 1 - 5 mM | Dissolved in high-quality, anhydrous DMSO. |

| Working Solution | ||

| This compound AM Concentration | 1 - 10 µM (typically 2-5 µM for neurons) | Diluted in a physiological buffer (e.g., HBSS, aCSF). |

| Pluronic™ F-127 | 0.02% - 0.04% (w/v) | Aids in the dispersion of the AM ester in aqueous solution. |

| Probenecid (B1678239) | 1 - 2.5 mM | Optional: Anion-transport inhibitor to reduce dye leakage. |

| Loading & De-esterification | ||

| Incubation Temperature | 20 - 37°C | Lower temperatures may reduce dye compartmentalization. |

| Incubation Time | 15 - 60 minutes | Optimal time should be determined empirically. |

| De-esterification Time | 30 minutes | Allows for complete hydrolysis of the AM ester by intracellular esterases. |

| Spectroscopic Properties | ||

| Excitation Wavelength | ~506 nm (488 nm compatible) | Compatible with standard FITC filter sets. |

| Emission Wavelength | ~526 nm | |

| K_d for Ca²⁺ | ~390 - 450 nM | The dissociation constant can be affected by intracellular factors. |

Experimental Protocol

This protocol provides a detailed methodology for loading cultured neurons with this compound AM.

Materials

-

This compound AM (acetoxymethyl ester)

-

High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic™ F-127, 20% solution in DMSO

-

Physiological saline solution appropriate for neurons (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), buffered with HEPES)

-

Probenecid (optional)

-

Cultured neurons on glass coverslips

Solution Preparation

-

1 mM this compound AM Stock Solution:

-

Allow the vial of this compound AM to warm to room temperature before opening.

-

Dissolve the solid this compound AM in anhydrous DMSO to a final concentration of 1-5 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

-

-

Loading Buffer (Working Solution):

-

On the day of the experiment, thaw one aliquot of the this compound AM stock solution.

-

Prepare the physiological saline solution (e.g., HBSS).

-

To aid in dye solubilization, mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting into the buffer.

-

Dilute the this compound AM/Pluronic mixture into the pre-warmed (37°C) physiological buffer to a final this compound AM concentration of 2-5 µM. The final Pluronic F-127 concentration will be approximately 0.02-0.04%.

-

If using probenecid to prevent dye leakage, add it to the loading buffer at a final concentration of 1-2.5 mM.

-

Vortex the working solution immediately before use to ensure it is well-mixed. Prepare this solution fresh for each experiment.

-

Cell Loading Procedure

-

Preparation: Grow neurons on sterile glass coverslips in a culture dish.

-

Medium Removal: Remove the culture medium from the dish.

-

Wash: Gently wash the neurons once with pre-warmed (37°C) physiological saline solution.

-

Loading: Add the freshly prepared this compound AM loading buffer to the cells, ensuring the entire coverslip is covered.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C (or room temperature to minimize compartmentalization), protected from light.

-

Washing: After incubation, remove the loading solution and wash the neurons two to three times with fresh, pre-warmed, dye-free physiological saline to remove any extracellular this compound AM.

-

De-esterification: Incubate the cells for an additional 30 minutes in the dye-free physiological saline at the same temperature. This step is crucial for allowing complete de-esterification of the intracellular this compound AM.

-

Imaging: The neurons are now loaded and ready for calcium imaging experiments. Maintain the cells in the dye-free physiological saline during imaging. Fluorescence can be measured using fluorescence microscopy, confocal microscopy, or a microplate reader with excitation at ~488-506 nm and emission detection at ~526 nm.

Troubleshooting and Considerations

-

Low Fluorescence Signal: This may result from incomplete hydrolysis of the AM ester, insufficient dye concentration, or dye leakage. Ensure the de-esterification step is performed and consider increasing the loading concentration or time. The use of probenecid can help reduce dye leakage.

-

Dye Compartmentalization: this compound AM can sometimes accumulate in organelles like mitochondria, leading to artifacts in the measurement of cytosolic calcium. Lowering the incubation temperature to room temperature during loading can often reduce this issue.

-

Phototoxicity and Photobleaching: Exposing neurons to high-intensity excitation light can cause cellular damage and photobleaching of the dye. Use the lowest possible light intensity and exposure time that provides an adequate signal-to-noise ratio.

-

Cytotoxicity: High concentrations of this compound AM can be toxic to cells and may affect normal cellular functions, such as suppressing Na,K-ATPase activity. It is crucial to determine the minimum dye concentration required to yield a sufficient fluorescence signal for your specific cell type and instrument.

References

Optimal Working Concentration of Fluo-3 AM for Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 is a fluorescent indicator widely used to measure intracellular calcium ([Ca²⁺]i) concentrations, a critical second messenger in a vast array of cellular signaling pathways.[1] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and upon entry into the cell, it is hydrolyzed by intracellular esterases to the Ca²⁺-sensitive form, this compound.[1][2][3] The fluorescence of this compound increases significantly upon binding to Ca²⁺, with an emission maximum around 525 nm when excited by the 488 nm argon-ion laser line, making it highly suitable for fluorescence microscopy, flow cytometry, and high-throughput screening.[4] This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound AM for microscopy applications.

Key Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | |

| Emission Wavelength (Ca²⁺-bound) | ~526 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold |

Determining the Optimal this compound AM Working Concentration

The optimal working concentration of this compound AM can vary depending on the cell type, experimental conditions, and the specific instrumentation used. However, a general range of 1-10 µM is recommended, with a starting concentration of 4-5 µM often proving effective for many cell lines. It is crucial to use the lowest possible concentration that yields a sufficient signal-to-noise ratio to minimize potential cytotoxicity and dye compartmentalization.

Experimental Protocols

Reagent Preparation

This compound AM Stock Solution (1-5 mM):

-

Dissolve this compound AM powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

For example, to prepare a 1 mM stock solution from 1 mg of this compound AM (MW: ~1130 g/mol ), dissolve it in approximately 885 µL of DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.

Pluronic® F-127 Solution (10-20% w/v in DMSO):

-

Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble this compound AM in aqueous loading buffers.

-

Prepare a 10% or 20% (w/v) stock solution in anhydrous DMSO.

Probenecid (B1678239) Stock Solution (25-100 mM in aqueous buffer):

-

Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified this compound from the cells.

-

Prepare a stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and adjust the pH if necessary.

Cell Loading Protocol for Adherent Cells

This protocol provides a general guideline for loading adherent cells with this compound AM. Optimization of incubation times and concentrations may be required for specific cell types.

-

Cell Plating: Plate cells on sterile coverslips or in black-walled, clear-bottom microplates suitable for microscopy. Allow cells to adhere and reach the desired confluency.

-

Preparation of Loading Buffer:

-

Prepare a fresh loading buffer using a buffered physiological medium such as HBSS or serum-free culture medium.

-

Dilute the this compound AM stock solution to the desired final working concentration (e.g., 4 µM).

-

To aid in dye solubilization, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

If probenecid is used, add it to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the physiological buffer.

-

Add the this compound AM loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization into organelles.

-

-

Washing:

-

Remove the loading buffer.

-

Wash the cells 2-3 times with fresh, warm (37°C) physiological buffer to remove extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash buffer as well.

-

-

De-esterification:

-

After washing, add fresh physiological buffer to the cells.

-

Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the this compound AM by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for imaging.

-

Excite the cells at ~488 nm and collect the emission at ~525 nm.

-

Summary of Recommended Loading Conditions

| Parameter | Recommended Range | Starting Point | Notes |

| This compound AM Concentration | 1 - 10 µM | 4 - 5 µM | Optimize for cell type to minimize toxicity and maximize signal. |

| Pluronic® F-127 Concentration | 0.02 - 0.04% | 0.02% | Aids in dye dispersion. |

| Probenecid Concentration | 1 - 2.5 mM | 1 mM | Reduces dye leakage. |

| Loading Temperature | Room Temperature - 37°C | Room Temperature | Room temperature may reduce dye compartmentalization. |

| Loading Time | 15 - 60 minutes | 30 minutes | Optimize for sufficient dye loading. |

| De-esterification Time | 30 minutes | 30 minutes | Allows for complete hydrolysis of the AM ester. |

Visualizing the Process

This compound AM Loading and Activation Workflow

References

Application Notes and Protocols for Fluo-3 AM Stock Solution Preparation and Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of Fluo-3 acetoxymethyl (AM) ester stock solutions in dimethyl sulfoxide (B87167) (DMSO) and their application in measuring intracellular calcium concentration changes. The protocols outlined below are intended for use by researchers and professionals in life sciences and drug development.

Introduction

This compound is a fluorescent indicator used to quantify intracellular calcium ([Ca²⁺]i). Its acetoxymethyl ester form, this compound AM, is a cell-permeant dye that can be loaded into live cells.[1][2] Once inside the cell, non-specific esterases cleave the AM group, trapping the active this compound dye in the cytosol.[1][3] this compound exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for studying calcium signaling pathways in various cell types.[4] It is excitable by the 488 nm argon-ion laser line, with an emission maximum around 526 nm.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| This compound AM Molecular Weight | 1129.85 g/mol | |

| This compound AM Solubility | Soluble in DMSO | |

| This compound (hydrolyzed) Excitation Max | ~506 nm | |

| This compound (hydrolyzed) Emission Max | ~526 nm | |

| This compound Kd for Ca²⁺ | ~390 nM | |

| This compound AM Stock Solution Concentration | 1-10 mM in anhydrous DMSO | |

| This compound AM Working Solution Concentration | 1-10 µM in physiological buffer | |

| Storage of Stock Solution | -20°C or -80°C, protected from light |

Experimental Protocols

Protocol 1: Preparation of this compound AM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound AM in anhydrous DMSO.

Materials:

-

This compound AM powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Bring the vial of this compound AM powder and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.

-

Prepare a 1-5 mM stock solution of this compound AM by dissolving it in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound AM in the appropriate volume of DMSO (e.g., for a molecular weight of 1129.85 g/mol , 1 mg in 885 µL of DMSO).

-

Vortex briefly to ensure the powder is fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for several months when stored properly.

Protocol 2: Loading of Adherent Cells with this compound AM

This protocol details the steps for loading adherent cells with this compound AM to measure intracellular calcium.

Materials:

-

Adherent cells cultured in a multi-well plate

-

This compound AM stock solution (1-5 mM in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer (KRH-glc))

-

Pluronic® F-127 solution (optional, 20% w/v in DMSO)

-

Probenecid (B1678239) (optional)

Procedure:

-

Prepare Loading Buffer:

-

On the day of the experiment, thaw an aliquot of the this compound AM stock solution to room temperature.

-

Dilute the this compound AM stock solution into the physiological buffer to a final working concentration of 1-5 µM.

-

(Optional) To aid in the dispersion of the nonpolar this compound AM, Pluronic® F-127 can be added to the loading buffer at a final concentration of ~0.02%. This can be achieved by mixing the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer.

-

(Optional) To reduce the leakage of the de-esterified dye from the cells, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the wells containing the adherent cells.

-

Wash the cells once with the physiological buffer.

-

Add the prepared loading buffer to each well.

-

Incubate the plate for 15-60 minutes at 20-37°C, protected from light. Optimal incubation time and temperature should be determined empirically for each cell line. Incubation at room temperature may reduce dye compartmentalization into organelles.

-

-

Washing:

-

Remove the loading buffer from the wells.

-

Wash the cells twice with indicator-free physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.

-

-

De-esterification:

-

Add fresh indicator-free buffer to the cells and incubate for an additional 30 minutes at the incubation temperature to allow for complete de-esterification of the intracellular this compound AM.

-

-

Fluorescence Measurement:

-

Proceed with fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission at ~525 nm.

-

Protocol 3: Loading of Suspension Cells with this compound AM

This protocol outlines the procedure for loading suspension cells with this compound AM.

Materials:

-

Suspension cells

-

This compound AM stock solution (1-10 mM in DMSO)

-

Physiological buffer (e.g., HBSS or PBS)

-

Centrifuge tubes

Procedure:

-

Cell Preparation:

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cells twice with PBS or another suitable buffer.

-

Resuspend the cells in the physiological buffer to a density of approximately 1x10⁶ cells/mL.

-

-

Cell Loading:

-

Prepare the loading buffer as described in Protocol 2, with a final this compound AM concentration of 1-10 µM.

-

Add the loading buffer to the cell suspension.

-

Incubate for 5-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Centrifuge the cell suspension at 400 g for 3-4 minutes and discard the supernatant.

-

Wash the cells twice with PBS or indicator-free buffer.

-

-

Resuspension and Measurement:

-

Resuspend the cells in serum-free cell culture medium or PBS.

-

Proceed with fluorescence measurement using a flow cytometer or fluorescence microscopy.

-

Mandatory Visualizations

Caption: Experimental workflow for measuring intracellular calcium using this compound AM.

Caption: A simplified diagram of a Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

References

Fluo-3 Imaging: A Detailed Guide to Buffer Composition and Experimental Protocols

Introduction